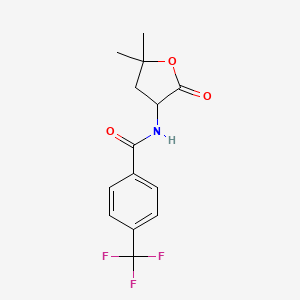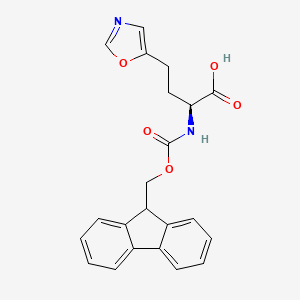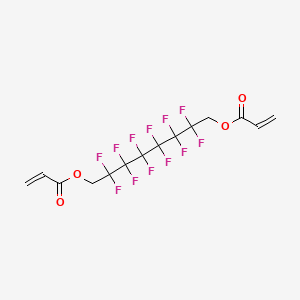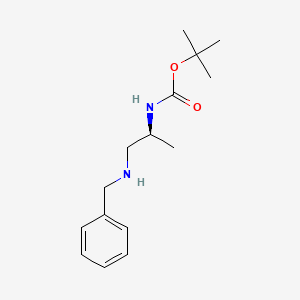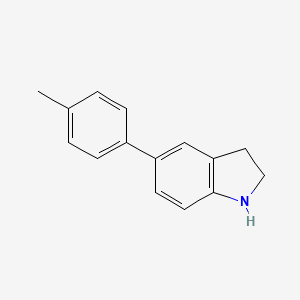![molecular formula C15H10Cl2O4 B12851018 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyranone ring substituted with a dichlorophenyl group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:
-
Aldol Condensation: : The initial step often involves an aldol condensation reaction between 2,4-dichlorobenzaldehyde and acetylacetone. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, leading to the formation of an intermediate chalcone.
-
Cyclization: : The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the pyranone ring. The reaction conditions typically involve heating the mixture to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent and high-quality product output.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the dichlorophenyl group and the pyranone ring system is crucial for binding to specific biological targets, making it a scaffold for drug design.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility in chemical reactions makes it valuable for producing a wide range of products, from pharmaceuticals to agrochemicals.
作用機序
The mechanism of action of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with amino acid residues in the target protein.
類似化合物との比較
Similar Compounds
- 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the methyl group on the pyranone ring
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H10Cl2O4 |
|---|---|
分子量 |
325.1 g/mol |
IUPAC名 |
3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C15H10Cl2O4/c1-8-6-13(19)14(15(20)21-8)12(18)5-3-9-2-4-10(16)7-11(9)17/h2-7,19H,1H3/b5-3+ |
InChIキー |
ISYJFHLPVOUORS-HWKANZROSA-N |
異性体SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


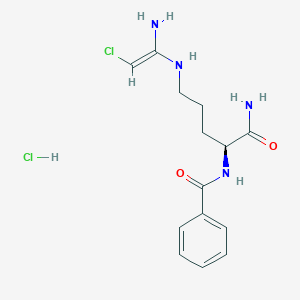
![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)

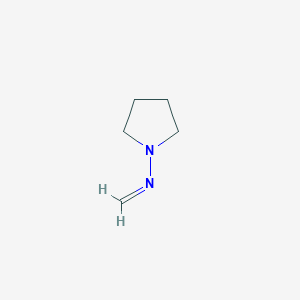
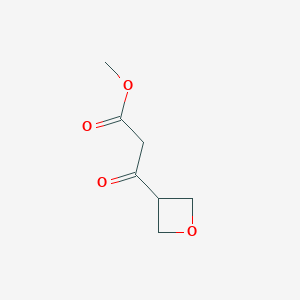
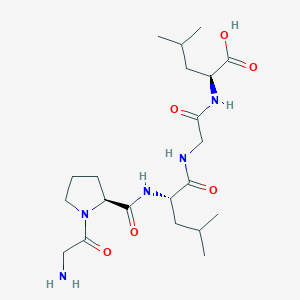

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
